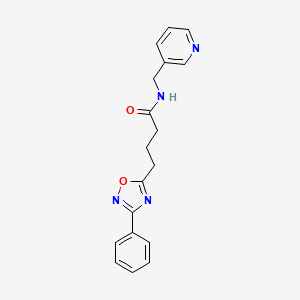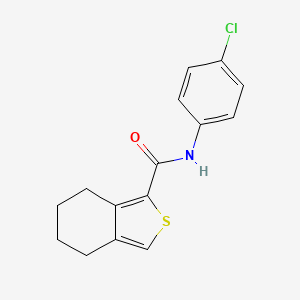![molecular formula C20H18FN3O B5538703 N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)
N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolone derivatives involves multi-step reactions, including nucleophilic substitution and ester hydrolysis. A high-yield synthesis method for related compounds involves starting from commercially available precursors, progressing through nucleophilic substitution reactions, and concluding with ester hydrolysis steps to achieve the target compound (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of quinolone derivatives, including N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide, is characterized by a bicyclic core with various substituents that influence its biological activity. The cyclopropyl group, in particular, has been shown to enhance the activity of quinolones significantly (Domagala et al., 1988).
Chemical Reactions and Properties
Quinolone derivatives undergo a range of chemical reactions, including cyclocondensation and nucleophilic displacement. For example, the synthesis of related compounds involves cyclocondensation of diaminoquinoline carboxylate with thionyl chloride, followed by acid-catalyzed hydrolysis (Al‐Qawasmeh et al., 2009). These reactions are crucial for introducing various functional groups that modulate the compound's biological activity.
Physical Properties Analysis
The physical properties of quinolone derivatives, such as solubility and crystal structure, are influenced by their molecular structure. The introduction of a fluorine atom, for example, can reduce lipophilicity compared to non-fluorinated counterparts, affecting solubility and biological activity (Atarashi et al., 1993).
Chemical Properties Analysis
The chemical properties of quinolones, including reactivity and stability, are defined by their core structure and substituents. The presence of the cyclopropyl group and the fluoroquinolone core contributes to the compound's reactivity, particularly in interactions with bacterial DNA gyrase, which is key to its antibacterial activity (Wentland et al., 1993).
Applications De Recherche Scientifique
Antibacterial Activity and Mechanism
N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide exhibits significant antibacterial properties. Research indicates that this compound and its derivatives have been synthesized and tested for their in vitro and in vivo antibacterial activity, showing potent efficacy against a range of bacterial strains. A notable study by Sánchez et al. (1992) outlines the synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones, highlighting their solubility improvements and pseudomonas activity in vivo. These compounds have been prepared by acylation of the 3-amino group of the pyrrolidine with common amino acids using standard peptide chemistry, illustrating the compound's versatility in drug design for enhanced antibacterial effects (Sánchez et al., 1992).
DNA-Gyrase Inhibition
The compound's efficacy in combating bacterial infections can be attributed to its action on bacterial DNA gyrase. Domagala et al. (1988) synthesized and evaluated a series of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acids, demonstrating their significant antibacterial activity and DNA-gyrase inhibition. The study underscores the correlation between the inhibition of DNA gyrase and the antibacterial potency of these compounds, establishing a quantitative structure-activity relationship (QSAR) that highlights the importance of substituents in enhancing antibacterial activity (Domagala et al., 1988).
Synthesis and Properties
The chemical synthesis and modification of N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide derivatives have been extensively studied to optimize their antibacterial efficacy and pharmacokinetic properties. Miyamoto et al. (1995) explored the synthesis of substituted 1-cyclopropyl-6-fluoro-1, 4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, highlighting the impact of methyl group introduction at the 5-position on antibacterial activity against Gram-positive bacteria. This research provides insights into the structural modifications necessary to enhance the compound's antibacterial spectrum and efficacy (Miyamoto et al., 1995).
Propriétés
IUPAC Name |
N-[cyclopropyl-(6-methylpyridin-2-yl)methyl]-8-fluoroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-12-4-2-7-16(22-12)19(14-8-9-14)24-20(25)17-11-10-13-5-3-6-15(21)18(13)23-17/h2-7,10-11,14,19H,8-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMILUIBWALMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2CC2)NC(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)
![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)
![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)
![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)
![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)


![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)